Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a furan ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the furan-2-ylmethyl group. The piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted thiazole derivatives from nucleophilic substitution.
Scientific Research Applications
Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, particularly in anticancer and antimicrobial research.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity through π-π interactions. The piperazine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: Known for their anticancer and antimicrobial properties.
Furan derivatives: Studied for their potential in drug development.
Piperazine derivatives: Commonly used in pharmaceuticals for their solubility and bioavailability properties.
Uniqueness
Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is unique due to the combination of its structural features, which confer a range of chemical reactivity and potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound in research and development.
Properties
IUPAC Name |
ethyl 4-[[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-2-27-18(26)23-7-5-22(6-8-23)17(25)21-16-20-13(12-29-16)10-15(24)19-11-14-4-3-9-28-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOPYBGBNBIRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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